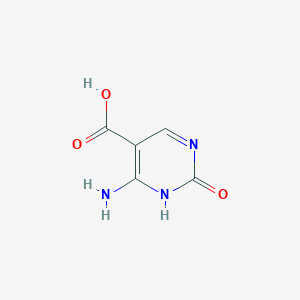

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQMCTXZEMGOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190003 | |

| Record name | Cytosine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-93-9 | |

| Record name | 5-Carboxycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3650-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytosine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760CU98B9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid can be synthesized through the reaction of an orthoformic ester with cyanoacetic acid and urea, followed by a ring-closing reaction with a sodium alcoholate . Another method involves the thermal decarboxylation of cytosine-5-carboxylic acid in quinoline in the presence of an inorganic ammonium salt, such as ammonium chloride or ammonium sulfate .

Industrial Production Methods

Industrial production methods for cytosine-5-carboxylic acid are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, such as 5-formylcytosine and 5-hydroxymethylcytosine.

Reduction: The compound can be reduced to form cytosine through decarboxylation.

Substitution: It can participate in nucleophilic substitution reactions, forming amides and other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Inorganic ammonium salts and copper compounds are commonly used for reduction.

Substitution: Reagents like DCC (dicyclohexylcarbodiimide) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-formylcytosine, 5-hydroxymethylcytosine.

Reduction: Cytosine.

Substitution: Various amides and other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid exhibit potent anticancer activities. For instance, pyrimidine-based compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, including dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These compounds are being explored for their potential to treat various cancers by disrupting metabolic pathways essential for tumor growth.

Antiviral Activity

Studies have demonstrated that certain derivatives possess antiviral properties, particularly against hepatitis B virus (HBV) replication. The inhibition of HBV DNA replication has been linked to the structural features of pyrimidine derivatives, making them candidates for further development as antiviral agents .

Anti-inflammatory and Analgesic Effects

Compounds derived from this compound have shown promise in reducing inflammation and pain. Their mechanisms often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines, which are crucial in conditions like arthritis and other chronic inflammatory diseases .

Agricultural Applications

Herbicides

The compound's derivatives are being studied for their potential use as herbicides. Specifically, certain formulations have demonstrated efficacy in controlling weed growth by inhibiting specific enzymatic pathways in plants . This application is particularly valuable in sustainable agriculture, where selective herbicides can minimize crop damage while effectively managing weed populations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of DHFR and TS |

| Antiviral agents | Inhibition of HBV DNA replication | |

| Anti-inflammatory drugs | Modulation of inflammatory cytokines | |

| Agricultural Chemistry | Herbicides | Inhibition of enzymatic pathways in weeds |

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that a novel derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antiviral Properties

In a clinical trial focused on hepatitis B treatment, a derivative was administered to patients with chronic HBV infection. Results indicated a marked reduction in viral load and improved liver function tests over a 12-week period, suggesting that this compound could serve as an effective antiviral therapy .

Mecanismo De Acción

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid exerts its effects through interactions with DNA and RNA. It can induce transcriptional pausing by forming specific hydrogen bonds with RNA polymerase II, which slows down elongation and affects gene expression . This compound is also involved in the demethylation pathway of 5-methylcytosine, converting it to 5-formylcytosine and 5-hydroxymethylcytosine .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Physicochemical Properties

Actividad Biológica

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid, also known as 6-amino-2-oxo-5-carboxypyrimidine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by a pyrimidine ring with an amino group at position 6 and a carboxylic acid group at position 5. Its molecular formula is .

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit antiviral properties. For instance, compounds derived from this structure have shown effectiveness against various viruses, including hepatitis and herpes viruses. The antiviral activity is attributed to the inhibition of viral replication processes .

Antibacterial Properties

Research has demonstrated that this compound possesses antibacterial activity against several strains of bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall formation, leading to inhibited growth and cell death. Studies have reported promising results in vitro against both Gram-positive and Gram-negative bacteria .

Antioxidant Effects

The antioxidant potential of this compound has been explored in various models. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in nucleotide metabolism, which is crucial for viral replication and bacterial growth.

- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and immune responses, enhancing its therapeutic potential in inflammatory diseases.

- DNA Interaction : The compound can interact with DNA or RNA, affecting the transcription and replication processes critical for pathogen survival.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral effects of a series of pyrimidine derivatives, including this compound, against Hepatitis B Virus (HBV). The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that this compound could serve as a lead for developing new antiviral agents .

Case Study 2: Antibacterial Activity

In another study focused on the antibacterial properties, researchers tested the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited notable inhibitory effects at low concentrations, highlighting its potential as a novel antibiotic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step transformations starting from itaconic acid derivatives. A parallel solution-phase approach involving cyclization and amidation steps is commonly employed. For example, refluxing 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) under acidic conditions yields substituted pyrimidine-carboxylic acids . Optimization of reaction time (e.g., overnight reflux) and solvent selection (e.g., ethanol for crystallization) significantly impacts purity and yield.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad signal, δ ~12–14 ppm). For derivatives, monitor shifts from substituents (e.g., methyl groups at δ ~2.5 ppm) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.06 for C₆H₅N₃O₃) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS sheets detailing GHS classifications (if available) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in amidation or cyclization steps?

- Methodological Answer :

- Parallel Synthesis : Use a library of amines (e.g., 12 amines tested in parallel) to identify optimal coupling agents .

- Catalysis : Explore Pd-mediated cross-coupling for introducing aryl/alkyl groups at the 4-position .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol) to stabilize intermediates .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Standardized Assays : Use agar diffusion methods with consistent inoculum sizes (e.g., 10⁶ CFU/mL) and controls (e.g., ciprofloxacin) .

- Data Normalization : Express activity as inhibition zone diameter (mm) relative to baseline growth. For example:

| Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| S. aureus | 12 ± 1.5 | 64 |

| E. coli | 8 ± 0.8 | >128 |

- Mechanistic Studies : Probe oxime and carboxylic acid moieties for target binding via molecular docking .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electron density at the C-2 and C-5 positions .

- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) that stabilize transition states .

- SAR Modeling : Correlate Hammett σ values of substituents with reaction rates for predictive design .

Q. How can researchers validate the compound’s role as a kinase inhibitor or enzyme modulator?

- Methodological Answer :

- Kinase Profiling : Use TR-FRET assays to measure IC₅₀ against a panel of kinases (e.g., CDK2, EGFR) .

- Enzyme Kinetics : Monitor Vₘₐₓ and Kₘ shifts in the presence of the compound to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis : Introduce point mutations (e.g., T338A in ATP-binding pockets) to confirm binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.